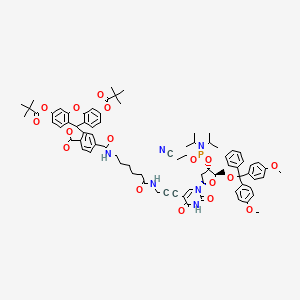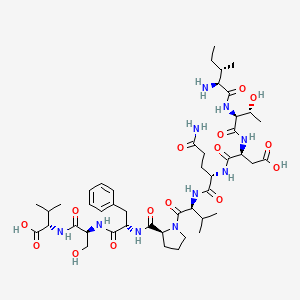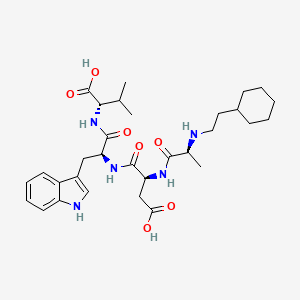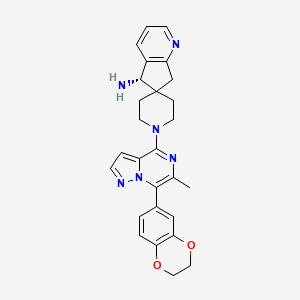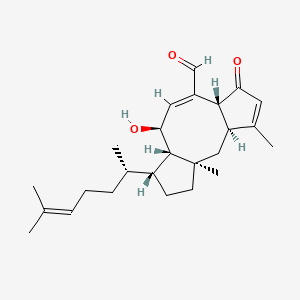
Bipolaricin R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipolaricin R is a naturally occurring compound isolated from the phytopathogenic fungus Bipolaris maydis. It belongs to the class of ophiobolin-type tetracyclic sesterterpenes, which are known for their complex structures and diverse biological activities . This compound exhibits significant antimicrobial, antiproliferative, and apoptosis-inducing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bipolaricin R is primarily obtained through the extraction and isolation from the cultures of Bipolaris maydis. The process involves several steps:
Cultivation: The fungus Bipolaris maydis is cultured under specific conditions to promote the production of secondary metabolites.
Extraction: The fungal cultures are extracted using organic solvents such as ethyl acetate.
Isolation: The crude extract is subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate this compound
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction and isolation from fungal cultures.
Analyse Des Réactions Chimiques
Types of Reactions
Bipolaricin R undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Bipolaricin R has several scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and structural elucidation.
Biology: this compound is used to investigate the biological activities of ophiobolin-type sesterterpenes, including their antimicrobial and antiproliferative effects.
Medicine: The compound’s antiproliferative and apoptosis-inducing properties make it a potential candidate for cancer research and drug development.
Industry: This compound’s antimicrobial properties can be explored for developing new antimicrobial agents for food preservation and other industrial applications .
Mécanisme D'action
Bipolaricin R exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ophiobolin A: Another ophiobolin-type sesterterpene with similar biological activities.
Bipoladien A: A sesterterpenoid with a unique 5/8/5/7 carbon skeleton, also isolated from Bipolaris maydis
Uniqueness of Bipolaricin R
This compound is unique due to its specific structural features and potent biological activities. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for cancer research.
Propriétés
Formule moléculaire |
C25H36O3 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(1R,3S,7R,8E,10S,11S,12R)-10-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-15(2)7-6-8-16(3)19-9-10-25(5)13-20-17(4)11-21(27)23(20)18(14-26)12-22(28)24(19)25/h7,11-12,14,16,19-20,22-24,28H,6,8-10,13H2,1-5H3/b18-12-/t16-,19+,20+,22-,23-,24+,25+/m0/s1 |
Clé InChI |
ZFVXMEQHAMRAEF-ZHANFJNQSA-N |
SMILES isomérique |
CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3[C@H](/C=C2/C=O)O)[C@@H](C)CCC=C(C)C)C |
SMILES canonique |
CC1=CC(=O)C2C1CC3(CCC(C3C(C=C2C=O)O)C(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)

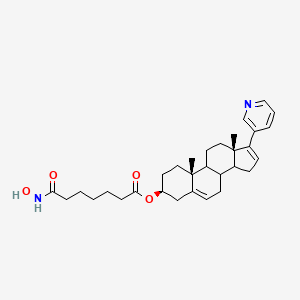
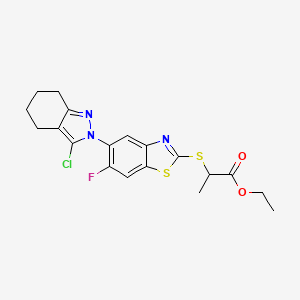
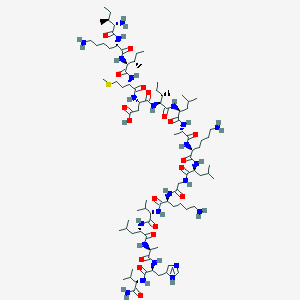
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
